Phosphonic acid, pentyl-, dimethyl ester

Description

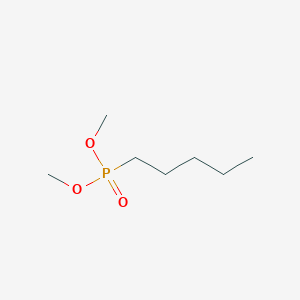

Phosphonic acid, pentyl-, dimethyl ester (IUPAC name: dimethyl pentylphosphonate) is an organophosphorus compound with the molecular formula C₇H₁₇O₃P and a molecular weight of 180.18 g/mol. Its structure comprises a pentyl group (C₅H₁₁) attached to a phosphorus atom, which is further bonded to two methoxy groups (OCH₃) and an oxygen atom (P=O). This compound is part of the phosphonate ester family, characterized by their P–O–C linkages and hydrolytic stability compared to phosphate esters .

Synthesis: The compound is typically synthesized via condensation reactions between phosphonic acid dichlorides and dimethyl esters, as described in conventional anhydride preparation methods . For example, reacting pentylphosphonic dichloride with methanol under controlled conditions yields the dimethyl ester derivative.

Applications: Dimethyl pentylphosphonate is utilized in agrochemicals, pharmaceuticals, and polymer stabilization due to its hydrolytic resistance and ability to act as a ligand or intermediate .

Properties

CAS No. |

6619-48-3 |

|---|---|

Molecular Formula |

C7H17O3P |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

1-dimethoxyphosphorylpentane |

InChI |

InChI=1S/C7H17O3P/c1-4-5-6-7-11(8,9-2)10-3/h4-7H2,1-3H3 |

InChI Key |

NLCLYOZJGRLMCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(=O)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, pentyl-, dimethyl ester can be synthesized through several methods. One common approach is the Michaelis–Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Another method involves the catalytic cross-coupling reaction, where a phosphonate ester is formed by coupling a phosphonate with an organic halide in the presence of a catalyst. This method is advantageous due to its high efficiency and selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using the Michaelis–Arbuzov reaction. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, pentyl-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester into different phosphine compounds.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

Phosphonic acid, pentyl-, dimethyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphonic acid, pentyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which influences its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Phosphonic Acid Esters

Key Observations :

- Ester Group Impact : Dimethyl esters (e.g., pentyl and benzyl derivatives) exhibit higher hydrolytic stability than diethyl esters due to shorter alkyl chains reducing steric hindrance and reactivity .

- Substituent Effects : Aromatic substituents (e.g., benzyl) enhance thermal stability, while aliphatic chains (e.g., pentyl) increase lipophilicity, influencing biological activity and solubility .

Hydrolytic Stability

Phosphonate esters are generally more hydrolytically stable than phosphate esters. However, stability varies with substituents:

- Dimethyl Esters : The pentyl derivative shows moderate stability under acidic conditions, degrading ~40–60% after 16 weeks at 42°C, comparable to benzyl analogs .

- Diethyl Esters : These degrade faster (~70–90% under similar conditions) due to the larger ethoxy groups increasing susceptibility to nucleophilic attack .

- Ether/Analog Comparison : Ether-linked phosphonates (e.g., acrylic ether phosphonic acid) exhibit superior stability (<10% degradation) compared to esters, making them preferable in dental adhesives .

Table 2: Application Comparison

Activity Insights :

- Aromatic vs. Aliphatic: Benzyl derivatives are less toxic to non-target organisms compared to halogenated aliphatic esters, which may persist in ecosystems .

Regulatory and Environmental Considerations

- Pentyl Derivative : Classified under PMN P–21–93 for significant new uses, requiring reporting in polymer applications .

- Diethyl Esters : Some (e.g., 2-chloroethyl) are regulated due to toxicity concerns, whereas dimethyl variants face fewer restrictions .

- Environmental Impact: Non-halogenated phosphonates like the pentyl ester are prioritized over halogenated analogs (e.g., tris-chloropropyl phosphate) under POPs management guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.